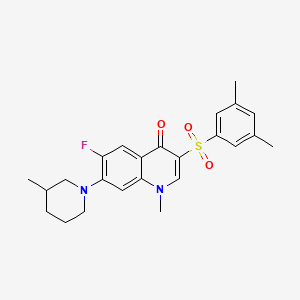

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Functional Groups

The presence of sulfonyl and fluorine groups contributes to its reactivity and interaction with biological systems. The quinoline backbone is known for its pharmacological properties, enhancing the compound's potential as a therapeutic agent.

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cells, demonstrating a mean growth inhibition rate of approximately 50% at certain concentrations .

-

Biochemical Probes :

- The compound may serve as a biochemical probe for studying specific cellular pathways. Its ability to interact with various molecular targets allows researchers to explore its effects on signaling pathways involved in disease processes.

Chemical Synthesis

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps including:

- Formation of the quinoline core.

- Sulfonylation reactions.

- Introduction of the piperidine moiety under controlled conditions.

These synthetic routes are crucial for producing derivatives with enhanced biological activity or selectivity.

Industrial Applications

-

Catalyst Development :

- The compound has potential applications as a catalyst in organic reactions due to its unique functional groups that can facilitate various chemical transformations.

-

Material Science :

- Its properties may be exploited in developing new materials with specific characteristics beneficial for industrial applications.

Similar Compounds Analysis

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 3-(2-Fluorophenyl)-6-fluoroquinolin derivatives | Quinoline core with fluorine substitutions | Enhanced solubility and bioavailability |

| Sulfonamide derivatives | Presence of sulfonamide group | Antibacterial properties |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds.

Mecanismo De Acción

The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential pharmacological applications. This article examines its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H25FN2O3S

- Molecular Weight : 428.5 g/mol

- CAS Number : 892787-91-6

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- Human Colon Cancer Cells : The compound has shown efficacy against HCT116 and HT29 colon cancer cell lines, with IC50 values indicating potent activity (refer to Table 1 for detailed IC50 values).

- Oral Squamous Cell Carcinomas : Studies have demonstrated that it is effective against HSC-2, HSC-3, and HSC-4 cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 (Colon) | 5.2 | 10 |

| HT29 (Colon) | 6.8 | 8 |

| HSC-2 (Oral) | 4.5 | 12 |

| HSC-3 (Oral) | 5.0 | 11 |

| HSC-4 (Oral) | 7.0 | 9 |

The compound's mechanism involves several pathways:

- Caspase Activation : It activates caspases (specifically caspases -3 and -7), which are crucial in the apoptotic process.

- Cell Cycle Arrest : Induces G2/M phase arrest followed by sub-G1 accumulation, indicating apoptosis.

- Mitochondrial Dysfunction : Causes depolarization of the mitochondrial membrane and generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Study on Colon Cancer Cells

In a study published in Cancer Letters, researchers evaluated the effects of this compound on human colon cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as PARP cleavage and Annexin V staining.

Study on Oral Cancer Cells

Another investigation focused on oral squamous cell carcinoma lines reported that the compound exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin. The study highlighted its potential as an alternative treatment option for resistant cancer types.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives that exhibit similar mechanisms:

- Quinoline Derivatives : Many derivatives show cytotoxic properties; however, the unique sulfonyl group in this compound enhances its selectivity towards malignant cells.

Table 2: Comparison of Biological Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro... | 5.2 | Caspase activation, ROS |

| Quinoline A | 10 | Caspase activation |

| Quinoline B | 15 | ROS generation |

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-15-6-5-7-27(13-15)22-12-21-19(11-20(22)25)24(28)23(14-26(21)4)31(29,30)18-9-16(2)8-17(3)10-18/h8-12,14-15H,5-7,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRGIZVWFATNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.